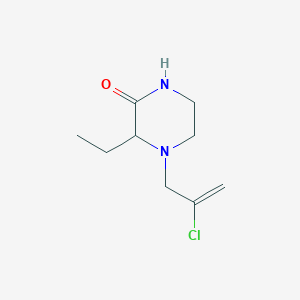

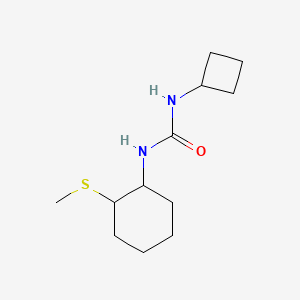

![molecular formula C16H21N3O3S B7593555 4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole](/img/structure/B7593555.png)

4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole, also known as PSEM308, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of positive allosteric modulators (PAMs) that target metabotropic glutamate receptor 5 (mGluR5), a receptor that is involved in various physiological and pathological processes.

Mécanisme D'action

4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole acts as a PAM of mGluR5, which means that it enhances the receptor's response to its endogenous ligand, glutamate. PAMs bind to a site on the receptor that is distinct from the glutamate-binding site, and they can increase the affinity of the receptor for glutamate, increase the efficacy of glutamate-induced signaling, or both. PAMs can also affect the kinetics of receptor desensitization and internalization, which can have downstream effects on synaptic plasticity and neuronal signaling.

Biochemical and Physiological Effects

4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole can enhance mGluR5-mediated signaling, increase the expression of synaptic proteins, and promote dendritic spine formation in cultured neurons. In vivo studies have shown that 4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole can improve cognitive function, reduce motor deficits, and attenuate drug-seeking behavior in animal models of neurological and psychiatric disorders. 4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole has also been shown to have a favorable pharmacokinetic profile, with good brain penetration and long-lasting effects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole for lab experiments is its specificity for mGluR5, which allows researchers to selectively modulate this receptor without affecting other glutamate receptors. 4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole also has a high potency and efficacy, which means that small concentrations of the compound can produce significant effects on mGluR5 signaling. However, one limitation of 4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole is its potential off-target effects, as PAMs can sometimes affect other proteins or signaling pathways. Another limitation is the lack of knowledge about the long-term effects of 4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole on neuronal and synaptic function, as most studies have focused on acute effects.

Orientations Futures

There are several future directions for 4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole research, including:

1. Investigating the therapeutic potential of 4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole in other neurological and psychiatric disorders, such as depression, anxiety, and autism.

2. Studying the molecular mechanisms underlying the effects of 4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole on synaptic plasticity and neuronal signaling.

3. Developing more selective and potent PAMs for mGluR5, as well as negative allosteric modulators (NAMs) that can inhibit mGluR5 activity.

4. Conducting clinical trials to evaluate the safety and efficacy of 4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole in humans, and to determine the optimal dosing and administration regimen.

5. Exploring the potential of 4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole as a tool for basic neuroscience research, such as studying the role of mGluR5 in learning and memory, addiction, and neurodegeneration.

In conclusion, 4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole is a promising compound that has the potential to advance our understanding of the role of mGluR5 in neurological and psychiatric disorders, as well as to provide a new therapeutic option for these conditions. Further research is needed to fully elucidate the mechanism of action and long-term effects of 4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole, as well as to explore its potential in other areas of neuroscience research and clinical practice.

Méthodes De Synthèse

The synthesis of 4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole involves several steps, including the formation of the pyrazole ring, the introduction of the sulfonyl group, and the attachment of the pyrrolidine ring. The detailed synthesis method can be found in the literature, but it involves the use of various reagents and solvents, as well as purification steps to obtain the final product in high yield and purity.

Applications De Recherche Scientifique

4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole has been extensively studied for its therapeutic potential in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction. The compound has been shown to enhance the activity of mGluR5, which plays a crucial role in regulating synaptic plasticity, neuronal excitability, and neurotransmitter release. By modulating mGluR5 activity, 4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole can potentially restore the balance of glutamatergic signaling in the brain, which is disrupted in many neurological and psychiatric disorders.

Propriétés

IUPAC Name |

4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S/c1-11-8-14(13-4-6-15(22-3)7-5-13)10-19(11)23(20,21)16-9-17-18-12(16)2/h4-7,9,11,14H,8,10H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCORDIQVKQLUGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1S(=O)(=O)C2=C(NN=C2)C)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) thiophene-3-carboxylate](/img/structure/B7593482.png)

![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) thiophene-2-carboxylate](/img/structure/B7593485.png)

![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) 2-methylfuran-3-carboxylate](/img/structure/B7593487.png)

![2-(4-Oxothieno[3,2-d]pyrimidin-3-yl)ethyl 4-fluorobenzoate](/img/structure/B7593494.png)

![N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593530.png)

![8-Azaspiro[4.5]decan-8-yl-(5-methylpyrazin-2-yl)methanone](/img/structure/B7593548.png)

![3-methoxy-N-[2-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]thiophene-2-carboxamide](/img/structure/B7593564.png)

![1-[[1-(3-Fluorophenyl)cyclopropyl]methyl]-3-[(2-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7593568.png)

![8-(2-Methylsulfonylethyl)-8-azaspiro[4.5]decane](/img/structure/B7593570.png)